[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone
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Overview
Description
[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine, benzotriazole, and hydroxyethyl derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. Common solvents used include dichloromethane, ethanol, and water.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the benzotriazole moiety or the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine ring or the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring or benzotriazole moiety.
Scientific Research Applications
[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone
- [2-(2-Aminophenylsulfanyl)-phenyl]-[4-(2-hydroxyethyl)-piperazin-1-yl]methanone hydrochloride
- [4,5-Bis-(4-Bromophenyl)-2-(2-Ethoxy-4-Methoxyphenyl)-4,5-Dihydroimidazol-1-Yl]-[4-(2-Hydroxyethyl)Piperazin-1-Yl]Methanone
Uniqueness
This compound stands out due to its unique combination of a piperazine ring and a benzotriazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-17-13-3-2-11(10-12(13)15-16-17)14(21)19-6-4-18(5-7-19)8-9-20/h2-3,10,20H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKIYYQDBXFMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N3CCN(CC3)CCO)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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